molecular formula C17H9F7N4O B10961622 5-cyclopropyl-7-(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10961622
M. Wt: 418.27 g/mol
InChI Key: IQVRVYHLKYNKFH-UHFFFAOYSA-N
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Description

5-cyclopropyl-7-(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-7-(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Incorporation of the Difluoromethyl Group: This step typically involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the Pentafluorophenyl Group: The pentafluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Functionality: The final step involves the formation of the carboxamide group, usually through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution on the pentafluorophenyl ring.

Major Products

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Monofluoromethyl or methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 5-cyclopropyl-7-(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.

Medicine

The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antiviral agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals. Its unique properties may contribute to the performance and efficacy of these products.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-7-(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-7-(difluoromethyl)-N-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 5-cyclopropyl-7-(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • 5-cyclopropyl-7-(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-methyl ester

Uniqueness

Compared to similar compounds, 5-cyclopropyl-7-(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its specific combination of functional groups. The presence of both the difluoromethyl and pentafluorophenyl groups imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H9F7N4O

Molecular Weight

418.27 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(2,3,4,5,6-pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H9F7N4O/c18-9-10(19)12(21)14(13(22)11(9)20)27-17(29)6-4-25-28-8(15(23)24)3-7(5-1-2-5)26-16(6)28/h3-5,15H,1-2H2,(H,27,29)

InChI Key

IQVRVYHLKYNKFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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